AM 6201

描述

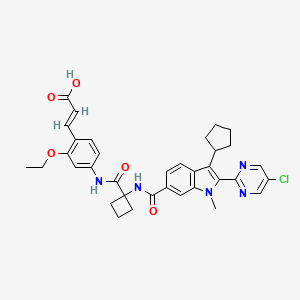

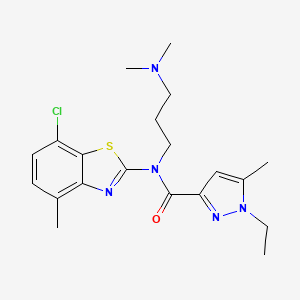

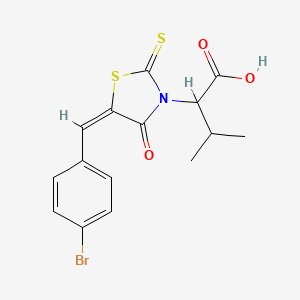

Reductiomycin is a novel antibiotic compound isolated from the bacterium Streptomyces griseorubiginosus. It exhibits significant antiviral, antifungal, and antibacterial activities . The structure of reductiomycin was elucidated as 2-hydroxy-5-oxo-1-cyclopentenyl (5-acetoxy-2,3-dehydropyrrolidin-3-yl) propenate .

科学研究应用

Reductiomycin has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying the synthesis and reactivity of complex organic molecules.

Biology: Employed in studies of microbial resistance and the mechanisms of antibiotic action.

Medicine: Investigated for its potential use in treating viral, fungal, and bacterial infections.

Industry: Utilized in the development of new antimicrobial agents and in the study of fermentation processes.

作用机制

Target of Action

AM 6201 primarily targets the MAPK (also known as RAS-RAF-MEK-ERK) pathway , which is an important therapeutic target in certain types of cancer . It is an ATP-competitive MEK inhibitor , meaning it has a different binding mode with MEK compared with allosteric MEK inhibitors .

Mode of Action

This compound interacts with its targets by inhibiting the MAPK pathway . This inhibition is achieved through competitive binding with ATP, which alters the normal functioning of the pathway .

Biochemical Pathways

The MAPK pathway, which this compound targets, plays a crucial role in regulating cell growth and differentiation. By inhibiting this pathway, this compound can potentially disrupt the growth and proliferation of cancer cells .

Pharmacokinetics

It is known that the compound is soluble in dmso , which could potentially influence its absorption and distribution in the body.

Result of Action

This compound exhibits antimicrobial activity against gram-positive bacteria and fungi . Moreover, it has been shown to exhibit antitumor activity against Ehrlich ascites carcinomas in mice . This antitumor activity is likely a result of its inhibition of the MAPK pathway .

Action Environment

The environment can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility in DMSO could affect its bioavailability and distribution within the body . .

生化分析

Biochemical Properties

AM 6201 plays a crucial role in biochemical reactions, particularly in its interactions with various enzymes, proteins, and other biomolecules. The compound exhibits antimicrobial activity against gram-positive bacteria and fungi, indicating its potential as an antibiotic . This compound interacts with DNA, binding irreversibly to nucleic acid strands and causing breaks in the DNA, which inhibits replication and transcription processes within cells . This interaction is believed to involve the formation of free radicals, further contributing to its antimicrobial and antitumor effects.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to bind to DNA and cause breaks in the strands disrupts normal cellular processes, leading to cell death in targeted bacteria and fungi . Additionally, this compound’s antitumor activity suggests it may interfere with cancer cell proliferation and survival, making it a potential candidate for cancer therapy .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly DNA. By binding irreversibly to DNA strands, this compound inhibits the replication and transcription processes, leading to cell death . The formation of free radicals during this interaction further enhances its antimicrobial and antitumor activities. Additionally, this compound may inhibit or activate specific enzymes involved in DNA repair and replication, contributing to its overall mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time, influenced by its stability and degradation. Studies have shown that this compound remains stable under certain conditions, maintaining its antimicrobial and antitumor activities . Prolonged exposure to environmental factors such as light and temperature may lead to degradation, reducing its efficacy. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating potential for sustained therapeutic benefits.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antimicrobial and antitumor activities without causing adverse effects . At higher doses, toxic effects may be observed, including damage to healthy cells and tissues. Threshold effects have been identified, indicating the importance of optimizing dosage to maximize therapeutic benefits while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound’s metabolism may involve both anabolic and catabolic reactions, contributing to its overall efficacy and stability . Enzymes involved in DNA repair and replication may play a role in metabolizing this compound, affecting its therapeutic potential and duration of action.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall efficacy . The transport and distribution mechanisms ensure that this compound reaches its target sites, such as bacterial or cancer cells, to exert its antimicrobial and antitumor effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications This localization ensures that this compound interacts with its intended biomolecules, such as DNA, to exert its therapeutic effects

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of reductiomycin involves several steps, including the formation of its unique moieties, a 1,3-diketone and a carbinolamine . The synthetic route typically involves the following steps:

Formation of the cyclopentenyl ring: This step involves the cyclization of a suitable precursor to form the cyclopentenyl ring.

Introduction of the acetoxy group: The acetoxy group is introduced through acetylation reactions.

Formation of the dehydropyrrolidinyl moiety: This involves the dehydrogenation of a pyrrolidine ring to form the dehydropyrrolidinyl moiety.

Industrial Production Methods

Industrial production of reductiomycin is typically carried out through fermentation processes using Streptomyces griseorubiginosus cultures. The fermentation broth is then subjected to extraction and purification processes to isolate the pure compound .

化学反应分析

Types of Reactions

Reductiomycin undergoes several types of chemical reactions, including:

Oxidation: Reductiomycin can be oxidized to form various oxidation products.

Reduction: The compound can be reduced to form deacetoxy reductiomycin.

Substitution: Substitution reactions can occur at the acetoxy group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.

Major Products Formed

Oxidation: Various oxidized derivatives of reductiomycin.

Reduction: Deacetoxy reductiomycin.

Substitution: Substituted derivatives with different functional groups replacing the acetoxy group.

相似化合物的比较

Reductiomycin is unique due to its distinct chemical structure and broad-spectrum antimicrobial activity. Similar compounds include:

Tetracycline: Another antibiotic with a broad spectrum of activity but a different chemical structure.

Erythromycin: A macrolide antibiotic with a different mechanism of action.

Chloramphenicol: An antibiotic with a similar broad-spectrum activity but different structural features.

Reductiomycin stands out due to its unique combination of a 1,3-diketone and a carbinolamine moiety, which are not commonly found in other antibiotics .

属性

IUPAC Name |

[4-[(E)-3-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-3-oxoprop-1-enyl]-2,3-dihydrofuran-2-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO6/c1-8(16)21-13-6-9(7-20-13)2-5-12(19)15-14-10(17)3-4-11(14)18/h2,5,7,13,17H,3-4,6H2,1H3,(H,15,19)/b5-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKXPFUZQXMQEDU-GORDUTHDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC(=CO1)C=CC(=O)NC2=C(CCC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1CC(=CO1)/C=C/C(=O)NC2=C(CCC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201113107 | |

| Record name | (2E)-(+)-3-[5-(Acetyloxy)-4,5-dihydro-3-furanyl]-N-(2-hydroxy-5-oxo-1-cyclopenten-1-yl)-2-propenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201113107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68748-55-0 | |

| Record name | (2E)-(+)-3-[5-(Acetyloxy)-4,5-dihydro-3-furanyl]-N-(2-hydroxy-5-oxo-1-cyclopenten-1-yl)-2-propenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68748-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AM 6201 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068748550 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2E)-(+)-3-[5-(Acetyloxy)-4,5-dihydro-3-furanyl]-N-(2-hydroxy-5-oxo-1-cyclopenten-1-yl)-2-propenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201113107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula, weight, and key spectroscopic characteristics of Reductiomycin?

A1: Reductiomycin has a molecular formula of C14H15O6N and a molecular weight of 293 g/mol. [, ] Key spectroscopic data includes:

- Mass Spectrometry: Shows a base peak at m/z 233, indicating the loss of CH3COOH. Fragment peaks at m/z 113 (C5H5O3) and 141 (C6H5O4) suggest specific structural fragments. []

- Proton NMR (1H NMR): The spectrum shows a signal at 2.12 ppm, characteristic of an acetoxy group. Upon heating and loss of CH3COOH, this signal disappears in the sublimate's spectrum. []

- X-ray Diffraction: Studies confirmed the unique structure of Reductiomycin and revealed a strong intramolecular hydrogen bond with an O…O distance of 2.509 Å. []

Q2: Against what types of organisms does Reductiomycin exhibit biological activity?

A2: Reductiomycin demonstrates activity against Gram-positive bacteria, fungi, and Newcastle disease virus. [] There is also evidence of mild anti-cancer activity. []

Q3: How is Reductiomycin produced?

A3: Reductiomycin is a secondary metabolite produced by certain Streptomyces species, including Streptomyces griseorubiginosus [] and Streptomyces xanthochromogenus. [] It is isolated from the culture broth of these bacteria.

Q4: What insights have been gained about the biosynthesis of Reductiomycin?

A4: Extensive research utilizing stable isotope labeling and NMR analysis has shed light on the biosynthetic pathway of Reductiomycin: [, , , ]

Q5: What is the significance of 4-hydroxybenzoic acid and 4-hydroxybenzaldehyde in Reductiomycin biosynthesis?

A5: Both 4-hydroxy-[7-13C]benzoic acid and 4-hydroxy-[7-13C]benzaldehyde serve as highly efficient precursors for Reductiomycin biosynthesis. [] Deuterium labeling experiments confirm their incorporation into the dihydrofuranylacrylic acid moiety of the molecule.

Q6: Has Reductiomycin been chemically synthesized?

A6: Yes, a total synthesis of (±)-Reductiomycin has been achieved. []

Q7: Can Reductiomycin be chemically modified?

A7: Yes, Reductiomycin can be efficiently derivatized using stabilized iminonitroso Diels-Alder reactions with nitrosopyridines. [] This method offers regio- and stereoselectivity.

Q8: Are there any known challenges related to Reductiomycin resistance?

A8: While Reductiomycin shows promising activity against linezolid-resistant bacterial strains [], research on specific resistance mechanisms and cross-resistance with other antibiotic classes is limited and requires further investigation.

Q9: What is the current research status of Reductiomycin?

A9: Reductiomycin is primarily a research compound. While its structure, biosynthesis, and some biological activities are well-characterized, further research is needed to explore its therapeutic potential fully.

Q10: What are the future directions for Reductiomycin research?

A10: Key areas for future investigation include:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(4-Chlorophenyl)thiazol-2-yl]-2-(propan-2-ylidene)hydrazine](/img/structure/B1666934.png)

![4-[(E)-2-(1H-benzimidazol-2-yl)ethenyl]-N,N-diethylaniline;4-methylbenzenesulfonic acid](/img/structure/B1666936.png)

![(1S,4R,6R,7Z,14S,18R)-14-(cyclopentyloxycarbonylamino)-18-[7-methoxy-8-methyl-2-[2-(2-methylpropanoylamino)-1,3-thiazol-4-yl]quinolin-4-yl]oxy-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carboxylic acid](/img/structure/B1666951.png)